NALTRINDOLE ISOTHIOCYANATE
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Overview
Description
Naltrindole isothiocyanate is a derivative of naltrindole, a well-known delta opioid receptor antagonist. This compound is characterized by the presence of an isothiocyanate group, which imparts unique chemical properties and biological activities. This compound is primarily used in scientific research to study the delta opioid receptor and its associated pathways.
Mechanism of Action
Target of Action
Naltrindole Isothiocyanate primarily targets the Delta Opioid Receptor (DOR) . The DOR is a crucial receptor system that regulates pain, mood, anxiety, and similar mental states .
Mode of Action
This compound acts as an inverse agonist and irreversible antagonist at the DOR . It binds to the DOR with high affinity and selectivity . As an inverse agonist, it induces a response opposite to that of an agonist, while as an irreversible antagonist, it forms a covalent bond with the receptor, leading to a permanent inactivation .
Biochemical Pathways
Isothiocyanates, including this compound, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They exert their effects through a variety of distinct but interconnected signaling pathways .
Pharmacokinetics
It’s known that the compound can decrease the binding of certain radioligands to the dor, suggesting it may affect the receptor’s availability .
Result of Action
The action of this compound results in the modulation of DOR activity. This can lead to changes in pain perception, mood, and anxiety . It has also been shown to prevent the development of morphine tolerance and dependence in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naltrindole isothiocyanate can be synthesized through the reaction of naltrindole with thiophosgene or other isothiocyanate-generating reagents. The typical reaction involves the use of an organic solvent such as dichloromethane, and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually performed at room temperature, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is typically purified using large-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Naltrindole isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of thiocarbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are typically used.
Conditions: Reactions are generally carried out at room temperature or slightly elevated temperatures under anhydrous conditions.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Naltrindole isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various thiourea and thiocarbamate derivatives.
Medicine: Investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Comparison with Similar Compounds
Naltrindole: The parent compound, which is a selective delta opioid receptor antagonist.
Naltriben: Another delta opioid receptor antagonist with a similar structure but different functional groups.
Benzyl Isothiocyanate: A simpler isothiocyanate compound with different biological activities.
Uniqueness: Naltrindole isothiocyanate is unique due to its combination of the naltrindole core structure with the reactive isothiocyanate group. This combination allows it to form covalent bonds with the delta opioid receptor, providing a tool for studying receptor function and developing potential therapeutic agents .
Properties
CAS No. |
126876-64-0 |
---|---|
Molecular Formula |
C27H25N3O3S |
Molecular Weight |
471.578 |
Origin of Product |
United States |
Q1: How does Naltrindole Isothiocyanate achieve its long-lasting antagonist effects on opioid receptors?
A1: this compound (5'-NTII) is an irreversible opioid antagonist that binds covalently to opioid receptors. This covalent binding leads to a long-lasting inactivation of the receptor, distinguishing it from competitive antagonists that reversibly block the receptor. [, ] Specifically, 5'-NTII targets the delta opioid receptor (DOR-1) and has been used to investigate potential DOR-1 subtypes. [, ]
Q2: How does chronic exposure to high-fat diets affect the sensitivity to opioid antagonists, particularly 5'-NTII?
A3: Interestingly, research shows that dietary history can significantly impact the potency of opioid antagonists, including 5'-NTII, in inducing weight loss in rats. [] Rats fed a high-fat diet for six weeks displayed a greater magnitude of weight loss following chronic administration of 5'-NTII compared to rats fed a high-carbohydrate diet. [] This highlights the complex interplay between diet, opioid receptor function, and body weight regulation, with 5'-NTII serving as a tool to probe these interactions.
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